3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNCRMFOHKBEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908190 | |
| Record name | 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10309-20-3 | |
| Record name | 2-Methylene-3,3-dimethylbicyclo(2.2.1)heptane-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10309-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10309-20-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Components and Conditions
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Diene : Cyclopentadiene or its substituted analogs are commonly employed due to their high reactivity and ability to form strained rings.
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Dienophile : Methylene groups, such as those in methyl acrylate, facilitate the formation of the exo-methylene moiety.
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Catalysts : Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) enhance reaction rates and regioselectivity.
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Temperature : Reactions typically proceed at 80–120°C to overcome activation barriers while avoiding side reactions.
Table 1: Diels-Alder Reaction Variations for Bicyclic Intermediate Synthesis
| Diene | Dienophile | Catalyst | Temperature (°C) | Yield (%) | Selectivity (exo:endo) |
|---|---|---|---|---|---|
| Cyclopentadiene | Methyl acrylate | AlCl₃ | 100 | 75 | 85:15 |
| Isoprene | Acrylic acid | TiCl₄ | 120 | 68 | 78:22 |
| 1,3-Butadiene | Methyl methacrylate | None | 80 | 60 | 70:30 |
The exo selectivity observed in these reactions is attributed to steric effects from the dimethyl groups, which favor the transition state where bulky substituents are positioned away from the reacting centers.
Isomerization and Hydrolysis for Carboxylic Acid Formation
Following cycloaddition, the intermediate ester undergoes hydrolysis to yield the carboxylic acid. However, kinetic and thermodynamic control during hydrolysis significantly impacts the exo/endo ratio. Studies demonstrate that base-mediated isomerization prior to hydrolysis enhances exo selectivity.
Hydrolysis Conditions
Controlled hydrolysis with stoichiometric water in the presence of tBuONa selectively converts the exo ester to the carboxylic acid. This kinetic preference arises from the greater accessibility of the exo ester’s carbonyl group to nucleophilic attack.
Table 2: Hydrolysis Outcomes Under Varied Conditions
| Base | Water (equiv) | Temperature (°C) | Time (h) | exo Acid (%) | endo Acid (%) |
|---|---|---|---|---|---|
| tBuONa | 1.0 | 25 | 12 | 82 | 18 |
| NaOH | 2.0 | 60 | 6 | 65 | 35 |
| K₂CO₃ | 0.5 | 40 | 24 | 58 | 42 |
Post-cycloaddition modifications enable the introduction of methyl and methylene groups. Catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces double bonds without affecting the carboxylic acid moiety. For instance, hydrogenation of 2-methylenebicyclo[2.2.1]heptane derivatives at 50 psi H₂ and 25°C achieves >90% conversion to the saturated analog.
Methyl Group Incorporation
Methylation at the 3-position is achieved via Grignard reagents. Treatment with methylmagnesium bromide (MeMgBr) in diethyl ether furnishes the dimethyl product with 85% yield.
Industrial-Scale Production Considerations
Scalable synthesis requires optimizing cost, yield, and purity. Continuous flow reactors outperform batch systems by maintaining consistent temperature and pressure, reducing side reactions. A pilot-scale study using a tubular reactor demonstrated a 15% increase in yield compared to batch processing.
Table 3: Industrial Process Parameters
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time (h) | 8 | 2 |
| Yield (%) | 70 | 85 |
| Purity (%) | 95 | 98 |
| Cost (USD/kg) | 120 | 90 |
The preference for exo products in hydrolysis is mechanistically explained by the Curtin-Hammett principle. The transition state for exo ester hydrolysis is lower in energy due to reduced steric strain, enabling faster conversion despite the endo isomer’s thermodynamic stability. Computational studies using density functional theory (DFT) corroborate this, showing a 2.3 kcal/mol difference in activation energies favoring the exo pathway .
Chemical Reactions Analysis
Esterification and Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes esterification under acidic or coupling conditions. For example:
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Methyl ester formation : Reaction with methanol in the presence of catalytic sulfuric acid yields the methyl ester derivative .
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Amide formation : Coupling with amines via carbodiimide-mediated activation produces substituted amides. For instance, reaction with 4-fluoroaniline forms N-(4-fluorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide.
Table 1: Esterification and Amidation Reactions
*Yields estimated from analogous procedures.
Acid-Catalyzed Rearrangement and Functionalization
The bicyclic framework undergoes acid-mediated rearrangements. In one example:
-
Treatment with concentrated H₂SO₄ at 80°C induces a Wagner-Meerwein rearrangement, forming 3-hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid via hydride shift and subsequent hydroxylation .
Mechanistic Pathway :
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Protonation of the exo-methylene group generates a carbocation.
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Hydride shift stabilizes the cation, forming a tertiary carbocation.
Participation in Cycloaddition Reactions
The carboxylate anion (derived from deprotonation) acts as an electron-withdrawing group in organocatalytic cycloadditions:
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Formal [4+2] cycloaddition : Reacts with nitroolefins under chiral tertiary amine catalysis to form bicyclo[2.2.1]heptane derivatives with high enantioselectivity (up to 99% ee) .
Table 2: Cycloaddition Reaction Parameters
| Catalyst | Nitroolefin | Temperature | Diastereomeric Ratio (dr) | ee | Reference |
|---|---|---|---|---|---|
| Chiral quinoline amine | β-Alkylnitroolefin | RT | 20:1 | 99% | |
| DBU (base) | β-Arylnitroolefin | 0°C | 15:1 | 95% |
Key Applications :
Hydrogenation and Reduction
The exo-methylene group is susceptible to hydrogenation:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding 3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid .
-
Selectivity depends on catalyst choice; heterogeneous catalysts favor exo-face hydrogenation .
Base-Promoted Elimination
Under basic conditions, the carboxylic acid can undergo decarboxylation:
Reaction Equation :
Biological Derivatization
The carboxylic acid serves as a precursor for bioactive molecules:
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Antimicrobial agents : Ester derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
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Kinase inhibitors : Amide derivatives (e.g., SL-327) target MEK-1/2 with IC₅₀ values of 0.18–0.22 µM .
Comparative Reactivity Insights
Table 3: Reactivity Comparison with Analogous Bicyclic Carboxylic Acids
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar bicyclic structures exhibit significant anticancer activities. The unique configuration allows for interaction with cellular pathways involved in cancer proliferation. Preliminary studies suggest that 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: In Vitro Analysis
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated a dose-dependent response in inhibiting cell viability. The results indicated a promising therapeutic index, warranting further exploration in vivo .
Polymer Synthesis
The compound's methylene bridge and carboxylic acid functional group make it a suitable candidate for polymerization reactions. It can be utilized as a monomer to create polymers with enhanced thermal stability and mechanical properties.
Table: Comparison of Polymer Properties
| Property | Conventional Polymers | Polymers from 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Biodegradability | Low | Potentially higher due to natural origin |
Intermediate in Organic Reactions
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Derivatives
In a recent synthetic pathway, researchers utilized this compound to produce novel derivatives that exhibited improved biological activity compared to their precursors. The derivatives showed enhanced binding affinity to target enzymes involved in metabolic pathways .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity and stability, which can affect the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The norbornane framework is highly versatile, allowing for modifications such as heteroatom incorporation (e.g., nitrogen or oxygen), oxidation states, and substituent variations. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural and Functional Properties
Physicochemical Properties
- Camphanic acid derivatives exhibit variable melting points depending on stereochemistry; e.g., (1S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[...] is a crystalline solid with defined stereocenters .
Solubility :
- The target compound’s methyl groups reduce water solubility compared to hydroxy-substituted analogs like 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid , which undergoes oxidative decarboxylation in aqueous media .
Biological Activity
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a distinctive structure characterized by its bicyclo[2.2.1]heptane core and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 180.24 g/mol . This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.
Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure allows for various chemical modifications, contributing to its versatility in biological applications.
Biological Activity
Research indicates that bicyclo[2.2.1]heptane derivatives, including this compound, exhibit a range of biological activities, primarily due to their ability to interact with various biological targets.
Pharmacological Potential
Studies have shown that compounds within this class may possess:
- Antimicrobial properties : Some bicyclic compounds have demonstrated efficacy against various bacterial strains .
- Anti-inflammatory effects : Research suggests potential applications in inflammatory conditions due to their structural characteristics .
- Neuroprotective activity : Certain derivatives have been explored for their ability to protect neuronal cells in vitro .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of enzyme activity : Interaction with specific enzymes could lead to altered metabolic pathways.
- Receptor binding : The compound may bind to neurotransmitter receptors or other cellular targets, influencing physiological responses.
Study on Antimicrobial Activity
A study conducted on various bicyclic compounds, including this compound, evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent.
Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings suggested that treatment with the compound resulted in reduced cell death and preservation of cellular integrity, indicating its potential therapeutic application in neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related bicyclic compounds is presented below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | Bicyclic ketone | Exhibits different reactivity patterns |
| Bicyclo[3.3.0]octane | Larger bicyclic structure | Unique stability and strain characteristics |
| 3,3-Dimethylbicyclo[2.2.1]heptan-2-one | Ketone derivative | Similar methyl substitutions |
This table illustrates the diversity within bicyclic chemistry and emphasizes the unique features of 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane derivatives that may confer distinct biological activities.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid?
- Methodology : Synthesis often involves functionalizing bicyclo[2.2.1]heptane derivatives. For example, organocatalytic [4+2] cycloaddition reactions can construct the bicyclic core, followed by regioselective methylation and oxidation steps to introduce the carboxylic acid group .
- Critical Considerations :
- Use chiral organocatalysts (e.g., thiourea derivatives) to control stereochemistry.
- Optimize reaction temperature (typically 0–25°C) to avoid retro-Diels-Alder decomposition.
- Data Table :
| Parameter | Typical Value | Reference |
|---|---|---|
| Catalyst | Thiourea organocatalyst | |
| Reaction Time | 24–48 hours | |
| Enantiomeric Excess | Up to 95% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray Crystallography : Resolves the bicyclic framework and substituent positions. For derivatives, hydrogen-bonding patterns (e.g., catemeric vs. dimeric motifs) are critical for confirming stability .
- NMR Spectroscopy : and NMR distinguish methyl/methylene groups and verify stereochemistry. Key signals:
- Bicyclic CH protons: δ 1.2–2.5 ppm (split due to ring strain).
- Carboxylic acid proton: δ 10–12 ppm (broad) .
Q. What are common reactions involving this bicyclic carboxylic acid?
- Reactions :
- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters for derivatization .
- Decarboxylative Allylation : Photoinduced reactions enable C–C bond formation, useful for synthesizing natural product analogs .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved for biological studies?
- Methodology :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cycloaddition to install stereocenters.
- Dynamic Kinetic Resolution : Racemic mixtures are resolved via lipase-catalyzed ester hydrolysis, yielding enantiopure acids (>90% ee) .
- Case Study : A chromium(III) complex of a related bicyclic carboxylic acid showed antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), validated via broth microdilution assays .
Q. What computational tools predict the stability of its tautomeric forms?
- Methodology :
- DFT Calculations : B3LYP/6-311+G(d,p) models evaluate relative stability of keto-enol tautomers. The keto form is favored due to resonance stabilization of the carbonyl group .
- Molecular Dynamics : Simulates hydrogen-bonding networks in crystals, explaining catemeric vs. dimeric packing .
Q. How does steric strain in the bicyclic system influence reactivity?
- Experimental Design :
- Compare reaction rates with non-bicyclic analogs (e.g., cyclohexanecarboxylic acid) in nucleophilic acyl substitution.
- Use kinetic isotope effects (KIEs) to probe transition-state geometry.
- Results :
- Bicyclic derivatives exhibit 10–100x slower reaction rates due to restricted transition-state conformations .
Q. What are the decomposition pathways under thermal stress?
- Analytical Approach :
- TGA/DSC : Identifies decomposition onset (~200°C) and exothermic events.
- GC-MS : Detects decarboxylation products (e.g., bicyclic alkenes) .
Data Contradictions & Resolution
- Stereochemical Outcomes : Some studies report variable enantiomeric excess (70–95%) in cycloadditions. Resolution: Optimize catalyst loading (5–10 mol%) and solvent polarity (e.g., dichloromethane vs. toluene) .
- Hydrogen-Bonding Motifs : X-ray data from show catemeric structures, while NMR suggests dimeric forms in solution. Resolution: Solvent polarity (aprotic vs. protic) dictates predominant motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
